molecular formula C12H19NO2 B15323332 Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester CAS No. 2858-77-7

Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester

Cat. No.: B15323332
CAS No.: 2858-77-7
M. Wt: 209.28 g/mol
InChI Key: SQNOQCVPMVYWBB-UHFFFAOYSA-N
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Description

Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester is a tropane-derived compound characterized by an ethyl ester of acetic acid linked to a modified 8-methyl-8-azabicyclo[3.2.1]octane (tropane) core. The azabicyclo[3.2.1]octane skeleton is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including anticholinergic, analgesic, and antiemetic activities .

Properties

CAS No.

2858-77-7

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate

InChI

InChI=1S/C12H19NO2/c1-3-15-12(14)8-9-6-10-4-5-11(7-9)13(10)2/h8,10-11H,3-7H2,1-2H3

InChI Key

SQNOQCVPMVYWBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC2CCC(C1)N2C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester has potential therapeutic applications due to its structural similarity to tropane alkaloids, which are known for their biological activity.

Key Areas of Research :

  • Neurological Disorders : The compound is being explored for its ability to modulate neurotransmitter systems, particularly in relation to pain management and mood regulation.
  • Opioid Receptor Modulation : Studies indicate that this compound may act as a selective kappa-opioid receptor antagonist, providing insights into pain pathways without significant side effects .

Organic Synthesis

This compound serves as a valuable precursor in organic synthesis, facilitating the development of more complex molecules in pharmaceutical chemistry.

Applications Include :

  • Synthesis of Novel Drug Candidates : Its unique structure allows for modifications that can lead to new therapeutic agents targeting various biological pathways.

Biochemical Studies

The compound is utilized in biochemical research to study enzyme interactions and binding affinities due to its ability to engage in hydrogen bonding with biological targets.

Case Study 1: Kappa Opioid Receptor Antagonists

A series of studies focused on developing selective kappa-opioid receptor antagonists based on this scaffold showed promising results in modulating pain pathways without significant side effects. Modifications in the structure led to increased selectivity and potency against kappa receptors.

Case Study 2: Enantioselective Synthesis

Research into the enantioselective synthesis of this compound highlighted its potential for targeted drug design within the tropane alkaloid class . This work emphasizes the importance of structural modifications in enhancing pharmacological profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Atropine Sulfate
  • Structure : Atropine sulfate features α-(hydroxymethyl)benzeneacetic acid esterified to the tropane ring.
  • Key Differences : The target compound replaces the bulky benzeneacetic acid group with a simpler acetic acid ester, reducing steric hindrance and altering lipophilicity.
  • Pharmacology: Atropine is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist , whereas the target compound’s activity remains underexplored but may show modified receptor affinity due to structural simplicity .
Cocaine Hydrochloride
  • Structure : Cocaine is a benzoate ester of ecgonine methyl ester, sharing the tropane core but with a benzoyloxy substituent.
  • Key Differences : The target compound’s acetic acid ester lacks the aromatic benzoyl group, likely reducing dopamine reuptake inhibition (a hallmark of cocaine) .
Tropisetron Hydrochloride
  • Structure : Tropisetron is an indole-3-carboxylate ester of tropane.
  • Key Differences : Substitution of the indole ring with acetic acid may shift receptor selectivity from 5-HT3 (anti-emetic) to other targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Substituent LogP (Predicted) Receptor Affinity
Target Compound C₁₂H₁₇NO₃ Acetic acid ester ~1.2 Undetermined
Atropine Sulfate (C₁₇H₂₃NO₃)₂·H₂SO₄ Benzeneacetic acid ~1.8 mAChR antagonist
Cocaine Hydrochloride C₁₇H₂₁NO₄ Benzoyloxy ester ~2.4 Dopamine transporter inhibitor
PMTR.TR (Phenylmalonate ester) C₂₈H₃₈I₂N₂O₄ Phenylmalonate diester ~3.1 Muscarinic ligand (dual ester)
Tropisetron Hydrochloride C₁₇H₂₀N₂O₂·HCl Indole-3-carboxylate ~2.0 5-HT3 antagonist

Q & A

Basic: What synthetic methodologies are optimal for preparing acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester?

Answer: Microwave-assisted synthesis is a validated method for this compound. A reaction between tropinone and thiosemicarbazide in ethyl alcohol, catalyzed by acetic acid under microwave irradiation (140°C for 20 minutes), yields intermediates like 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydrazinecarbothiamide. This approach reduces reaction time and improves purity compared to conventional heating .

Advanced: How do structural modifications at the ester group influence receptor binding and anticholinergic activity?

Answer: Modifications to the ester moiety (e.g., phenylmalonic or succinate substitutions) alter muscarinic receptor affinity. For instance, di-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl) phenylmalonate dimethiodide (PMTR.TR ) shows enhanced selectivity for M3 receptors, validated via competitive binding assays using radiolabeled antagonists like [³H]-N-methylscopolamine. Computational QSAR models can further predict activity changes based on steric and electronic parameters .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer: Pharmacopeial standards recommend HPLC for purity assessment (≥98.5%) and NMR (¹H/¹³C) for structural confirmation. Key spectral markers include the bicyclic proton environment (δ 1.5–3.0 ppm) and ester carbonyl signals (δ 170–175 ppm). Melting point determination (≥187°C after desiccation) and UV-Vis spectroscopy are also used for physicochemical validation .

Advanced: What in vitro models are suitable for evaluating anticancer potential in tropinone-thiazole derivatives derived from this ester?

Answer: Breast cancer cell lines (e.g., MCF-7) treated with synthesized derivatives can assess cytotoxicity via MTT assays. Comparative analysis with normal cell lines (e.g., HEK-293) evaluates selectivity. Mechanistic studies may include apoptosis markers (caspase-3/7 activation) and cell cycle arrest profiling (flow cytometry). Synergy with standard chemotherapeutics (e.g., doxorubicin) should also be tested .

Basic: How does pH and temperature affect the ester’s stability in aqueous solutions?

Answer: The compound is hygroscopic and light-sensitive, requiring storage in desiccated, amber vials. In aqueous buffers (pH 5–7), hydrolysis is minimal at 4°C but accelerates at physiological pH (7.4) and 37°C, forming tropic acid derivatives. Stability studies using accelerated degradation (e.g., 40°C/75% RH) and LC-MS monitoring are recommended for pharmacokinetic profiling .

Advanced: How can contradictory data on receptor affinity be resolved using computational approaches?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with muscarinic receptor subtypes (M1–M5). Conflicting affinity data may arise from assay variability (e.g., radioligand choice) or tautomerism in the bicyclic structure. Free energy perturbation (FEP) calculations can quantify binding energy differences between tautomers .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Answer: Residual solvents (ethyl alcohol, acetic acid) and unreacted tropinone are typical impurities. GC headspace analysis detects volatile residues, while HPLC with charged aerosol detection (CAD) quantifies non-volatile impurities. Pharmacopeial limits specify ≤1.5% total impurities, with individual thresholds ≤0.5% .

Advanced: How does the bicyclic scaffold compare to other anticholinergics in modulating muscarinic receptor dynamics?

Answer: The 8-azabicyclo[3.2.1]octane core mimics tropane alkaloids (e.g., atropine) but exhibits distinct stereoelectronic effects. Compared to acyclic esters, the rigid bicyclic structure enhances receptor residence time and subtype selectivity. Comparative studies using [³H]-quinuclidinyl benzilate displacement assays reveal 10–100x higher affinity for M1/M3 over M2 receptors .

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